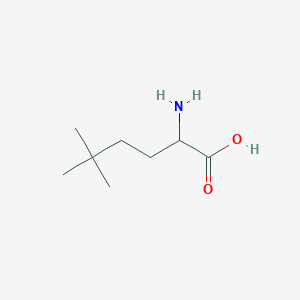

2-Amino-5,5-dimethylhexanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-5,5-dimethylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQBHFUPSBOCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 5,5 Dimethylhexanoic Acid and Its Structural Analogs

Chemoenzymatic and Biotechnological Synthesis Approaches

The convergence of enzymatic and chemical methods, known as chemoenzymatic synthesis, alongside biotechnological routes, offers powerful and sustainable strategies for the production of non-canonical amino acids like 2-amino-5,5-dimethylhexanoic acid, often referred to as L-tert-leucine in literature when referring to its (S)-enantiomer. These approaches are prized for their high selectivity and operation under mild conditions.

Enzymatic synthesis of L-tert-leucine, a close structural analog of this compound, has been successfully demonstrated using various enzymes. Branched-chain aminotransferases (BCAT) from organisms such as Escherichia coli can asymmetrically synthesize L-tert-leucine from trimethylpyruvate with an amino donor like L-glutamate. semanticscholar.orgnih.gov To overcome product inhibition by 2-ketoglutarate, coupled-enzyme systems have been developed. For instance, a system combining BCAT, aspartate aminotransferase (AspAT), and pyruvate (B1213749) decarboxylase (PDC) has achieved a conversion of 100 mM trimethylpyruvate to 89.2 mM L-tert-leucine with an enantiomeric excess (ee) greater than 99%. semanticscholar.orgjmb.or.krjmb.or.kr

Another significant biocatalytic route is the reductive amination of the corresponding α-keto acid. Leucine (B10760876) dehydrogenase (LeuDH) from Bacillus cereus and other species can catalyze the conversion of trimethylpyruvate to L-tert-leucine. researchgate.netchemicalbook.com Whole-cell biocatalysts co-expressing LeuDH and a formate (B1220265) dehydrogenase for cofactor (NADH) regeneration have been developed, enabling high conversion rates and excellent enantiomeric purity (>99% ee). researchgate.net These enzymatic methods highlight the potential for producing chiral amino acids with high purity and yield under environmentally benign conditions. chemicalbook.com

The following table summarizes key findings in the chemoenzymatic synthesis of L-tert-leucine, which serves as a model for the synthesis of this compound.

| Enzyme System | Substrate | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

| Branched-chain aminotransferase (BCAT) from E. coli | Trimethylpyruvate | L-tert-leucine | - | >99% | semanticscholar.orgnih.gov |

| BCAT/AspAT/PDC coupled system | 100 mM Trimethylpyruvate | L-tert-leucine | 89.2 mM | >99% | jmb.or.krjmb.or.kr |

| Leucine Dehydrogenase (LeuDH) from Bacillus cereus (whole-cell) | Trimethylpyruvate | L-tert-leucine | High | >99% | researchgate.net |

| Engineered EDDS lyase | Various amines and fumaric acid derivatives | Non-canonical amino acids | Up to 99% | >99% | researchgate.net |

| l-threonine (B559522) transaldolase (ObiH) | Glycine and various aldehydes | β-hydroxy-α-amino acids | - | High diastereoselectivity | nih.gov |

Classical Organic Synthesis Strategies

Traditional organic synthesis remains a cornerstone for the preparation of this compound and its analogs. These methods offer versatility and the ability to produce a wide range of derivatives through well-established reaction protocols.

Alkylation Reactions in the Synthesis of Substituted Hexanoic Acids

Alkylation of enolates is a fundamental carbon-carbon bond-forming reaction that can be applied to the synthesis of substituted hexanoic acids. For instance, the alkylation of a malonic ester with a suitable alkyl halide, followed by hydrolysis and decarboxylation, is a classic method for preparing carboxylic acids. rsc.org More advanced methods involve the palladium-catalyzed alkylation of unactivated C(sp3)–H bonds, which provides an efficient route to various unnatural α-amino acid derivatives with complete retention of chirality. rsc.org Hydrogen-borrowing catalysis, using iridium complexes, has also been employed for the C-C bond formation in the synthesis of enantioenriched γ-aminobutyric acids from 1,2-amino alcohols, a strategy that can be adapted for the synthesis of other amino acid derivatives. nih.gov

The synthesis of the necessary aldehyde precursor, 3,3-dimethylbutanal, can be achieved through various routes, including the oxidation of 3,3-dimethylbutanol or the reaction of ethylene (B1197577) and isobutylene (B52900) with a mineral acid followed by hydrolysis. google.comgoogleapis.com

Condensation Reaction Protocols for Backbone Formation

The Strecker synthesis is a powerful and versatile method for the synthesis of α-amino acids from aldehydes or ketones. researchgate.net The reaction involves the treatment of an aldehyde, such as 3,3-dimethylbutanal, with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the desired amino acid, in this case, this compound. researchgate.netnih.gov This method is notable for its use in the commercial production of racemic amino acids like methionine. researchgate.net The classical Strecker synthesis produces a racemic mixture, but asymmetric variations have been developed to yield enantiomerically enriched products. nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers

The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to produce specific enantiomers and diastereomers of this compound and its analogs is of paramount importance.

Asymmetric Synthesis of Chiral this compound Isomers (e.g., (2R)-2-Amino-5,5-dimethylhexanoic acid, (S)-2-Amino-5,5-dimethylhexanoic acid)

Asymmetric Strecker reactions have been developed to provide enantiomerically enriched α-amino acids. One approach involves the use of a chiral auxiliary, such as (R)-phenylglycine amide, which reacts with an aldehyde and cyanide to form a diastereomeric mixture of α-amino nitriles. nih.govacs.orgrug.nlrug.nl Through a process of crystallization-induced asymmetric transformation, one diastereomer can be selectively precipitated and isolated in high yield and diastereomeric ratio. acs.orgrug.nlrug.nl This diastereomerically pure intermediate can then be converted to the desired enantiomer of the amino acid, for example, (S)-tert-leucine, in high enantiomeric excess. nih.govacs.orgrug.nl

Catalytic asymmetric Strecker syntheses have also been reported, using chiral urea (B33335) or thiourea (B124793) catalysts. nih.gov Although these methods can provide high yields and enantiomeric excess, they often require cryogenic temperatures and hazardous cyanide sources. nih.gov

The following table provides a summary of representative asymmetric syntheses of tert-leucine, a close analog of the target compound.

| Method | Chiral Source/Catalyst | Product | Yield | Diastereomeric/Enantiomeric Excess | Reference |

| Asymmetric Strecker Synthesis | (R)-phenylglycine amide (auxiliary) | (S)-tert-leucine | 73% | >98% ee | nih.govacs.orgrug.nl |

| Catalytic Asymmetric Strecker Synthesis | Chiral thiourea catalyst | (R)-tert-leucine | High | High ee | nih.gov |

Diastereoselective Synthesis of Hydroxylated Analogs (e.g., (2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid)

The synthesis of more complex, hydroxylated analogs requires precise control over multiple stereocenters. An efficient diastereoselective synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a component of the cyclodepsipeptide homophymine A, has been achieved. semanticscholar.org This synthesis employed an Evans' asymmetric alkylation as a key step to establish one of the stereocenters. The other key stereocenter was set via an anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester. semanticscholar.org

The synthesis of β-hydroxyleucine analogs has also been reported through the highly diastereoselective nucleophilic addition of Grignard reagents to chiral N,N-dibenzyl-O-TBS-serinal. epfl.chlookchem.comdocumentsdelivered.com This strategy provides access to various related β-hydroxy amino acids with excellent stereocontrol.

Evans' Asymmetric Alkylation Applications

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, enabling the conversion of a prochiral substrate into a chiral product with a high degree of stereocontrol. Among the most reliable and widely used methods is the Evans' asymmetric alkylation, which employs chiral oxazolidinone auxiliaries. acs.orgwikipedia.org These auxiliaries, derived from readily available amino alcohols like (S)-valinol or (1S,2R)-norephedrine, provide a scaffold for the stereoselective alkylation of enolates. york.ac.uk

The general sequence for this methodology involves three key steps:

Acylation: The chiral oxazolidinone auxiliary is first acylated with an acyl chloride or anhydride (B1165640) to form an N-acyl oxazolidinone. nih.govwilliams.edu This step attaches the substrate to the chiral controller.

Diastereoselective Alkylation: The N-acyl oxazolidinone is then treated with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂), to generate a rigid, chelated (Z)-enolate. york.ac.ukwilliams.edu The bulky substituent on the chiral auxiliary (e.g., an isopropyl or benzyl (B1604629) group) effectively shields one face of the planar enolate. Consequently, the subsequent introduction of an electrophile, such as an alkyl halide, occurs almost exclusively from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.orguwindsor.ca The stereoselectivity of the reaction is influenced by the structure of the electrophile, with bulkier alkyl halides generally affording higher diastereomeric ratios. york.ac.uk

Auxiliary Cleavage: Finally, the chiral auxiliary is cleaved from the alkylated product, typically through hydrolysis (e.g., with lithium hydroxide/hydrogen peroxide) or reduction (e.g., with lithium borohydride), to yield the desired enantiomerically enriched carboxylic acid or alcohol, respectively. dlut.edu.cnprinceton.edu The auxiliary can often be recovered and reused. youtube.com

For the synthesis of this compound, a glycine-derived N-acyl oxazolidinone would be alkylated with a tert-butyl electrophile. However, the direct alkylation with sterically hindered secondary and tertiary halides can be challenging. An alternative approach involves the asymmetric azidation of the enolate derived from an N-acyl oxazolidinone bearing the desired side chain, which provides a pathway to α-amino acid derivatives. harvard.edu

| Entry | Chiral Auxiliary Source | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | (S)-Valinol | PhCH₂Br | >99:1 | 94 |

| 2 | (1S,2R)-Norephedrine | PhCH₂Br | 98:2 | 96 |

| 3 | (S)-Valinol | Allyl Iodide | >99:1 | 85 |

| 4 | (S)-Valinol | EtI | 99:1 | 92 |

| 5 | (S)-Valinol | MeI | 96.5:3.5 | 91 |

Anti-selective Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a highly efficient method for establishing stereocenters. The term anti-selective refers to the formation of a specific diastereomer in molecules possessing at least two adjacent chiral centers. While this compound itself has only one stereocenter, the synthesis of its more complex structural analogs, such as β-hydroxy derivatives, relies on diastereoselective hydrogenation methods.

A powerful strategy for achieving anti-diastereoselectivity is the dynamic kinetic resolution (DKR) of α-amino-β-keto ester hydrochlorides. nih.gov In this process, a racemic starting material is converted into a single, enantiomerically enriched diastereomer. The reaction proceeds through the rapid equilibration of the two enantiomers of the starting material under the reaction conditions, while one enantiomer is selectively hydrogenated by a chiral catalyst. Transition-metal catalysts, particularly complexes of ruthenium (Ru), rhodium (Rh), iridium (Ir), and nickel (Ni) with chiral bisphosphine ligands, have proven highly effective for this transformation. These catalysts facilitate the direct, anti-selective asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides, yielding anti-β-hydroxy-α-amino acid esters with excellent yields, diastereoselectivities, and enantioselectivities. nih.gov The Ru-catalyzed asymmetric hydrogenation of these substrates was a pioneering example of generating anti-β-hydroxy-α-amino acids via DKR. nih.gov

For the direct synthesis of L-tert-leucine, which lacks a β-substituent, the most common hydrogenation approach involves the asymmetric reductive amination of its α-keto acid precursor, 3,3-dimethyl-2-oxobutanoic acid (also known as trimethylpyruvic acid, TMP). This transformation is efficiently catalyzed by enzymes, particularly L-leucine dehydrogenase (LeuDH). chemicalbook.comfrontiersin.orgnih.gov This biocatalytic method offers several advantages, including mild reaction conditions, high conversion rates, and exceptional enantioselectivity (>99.9% e.e.), making it a preferred industrial route. frontiersin.orgresearchgate.net The process utilizes a coenzyme, typically NADH, which is regenerated in situ to ensure catalytic turnover. nih.gov

| Biocatalyst | Substrate | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Engineered E. coli with LeuDH and FDH | 100 mM TMP | 25 | 87.4 | >99.9 |

Photoredox Catalysis in the Synthesis of Unnatural Alpha-Amino Acid Derivatives

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. youtube.com This methodology relies on a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates. youtube.com This approach has been widely applied to the synthesis of unnatural α-amino acids, including those with sterically demanding side chains like this compound. nih.gov

One prominent strategy is the decarboxylative coupling of carboxylic acids. In this process, an inexpensive and abundant carboxylic acid serves as the precursor to a carbon-centered radical. For the synthesis of tert-leucine derivatives, pivalic acid is an ideal starting material as it generates a tert-butyl radical upon oxidative decarboxylation.

A specific and highly effective protocol involves the visible light-promoted photoredox-catalyzed addition of a C-radical to a chiral glyoxylate-derived N-sulfinyl imine. nih.gov The proposed mechanism begins with the excitation of an organic acridinium-based photocatalyst by visible light. The excited photocatalyst oxidizes the carboxylate (formed from pivalic acid and a base), which then undergoes rapid decarboxylation to generate the tert-butyl radical. This radical adds stereoselectively to the chiral N-sulfinyl imine. The resulting radical intermediate is then reduced and protonated to afford the final product with excellent diastereoselectivity (>95:5 dr). nih.gov This method avoids the use of pre-functionalized radical precursors and is notable for its operational simplicity and high efficiency.

| Entry | Photocatalyst | Solvent | Equivalents of Pivalic Acid | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | Mes-Acr-Me⁺ | DMSO | 1.2 | 91 | >95:5 |

| 2 | Mes-Acr-Me⁺ | DMSO | 1.5 | 95 | >95:5 |

| 3 | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | DMSO | 1.2 | <5 | - |

| 4 | Mes-Acr-Me⁺ | PhCF₃ | 1.5 | 88 | >95:5 |

| 5 | Mes-Acr-Me⁺ | MeCN | 1.5 | 75 | >95:5 |

*Reaction conditions: N-sulfinyl imine (1.0 equiv.), pivalic acid, photocatalyst (1 mol%), K₂HPO₄ (2.0 equiv.), solvent (0.1 M), blue LED irradiation, room temperature, 18 h. nih.gov

The versatility of photoredox catalysis also extends to C–H functionalization reactions, offering pathways to directly modify existing amino acid structures or other substrates to build complexity. acs.orgnih.gov Furthermore, the synergistic merger of photoredox catalysis with transition metal catalysis (e.g., nickel or copper) has enabled novel decarboxylative cross-coupling reactions, allowing for the formation of C(sp³)–C(sp²) and C(sp³)–N bonds from abundant amino acid feedstocks. princeton.edunih.gov

Biochemical and Biological Roles of 2 Amino 5,5 Dimethylhexanoic Acid and Its Functional Derivatives in Academic Contexts

Integration as a Building Block in Complex Natural Products

The incorporation of unusual amino acids is a key strategy in nature for generating structural diversity and potent biological activity in natural products. While 2-Amino-5,5-dimethylhexanoic acid itself is a subject of synthetic and biochemical interest, structurally related analogs are found within complex bioactive molecules.

Component of Cyclodepsipeptides (e.g., Homophymine A)

Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond in the ring, known for their wide range of biological activities. Research into the marine sponge Homophymia sp. led to the isolation of Homophymine A, a complex cyclodepsipeptide. Detailed structural analysis of Homophymine A revealed the presence of several unusual amino acid residues. One of these was identified not as this compound, but as the closely related, unprecedented residue, 2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA). This highlights nature's use of side-chain modifications on non-canonical amino acid scaffolds to create diverse molecular architectures.

Molecular Interactions and Biochemical Modulations

The unique structure of this compound and its isomers has made them valuable tools in probing the binding sites of enzymes and receptors, leading to the development of targeted modulators.

Studies on Enzyme Inhibition and Activation (e.g., Carnitine Acyltransferases by 3-Amino-5,5-dimethylhexanoic acid analogs)

Carnitine acyltransferases are crucial enzymes in fatty acid metabolism. Research has been conducted on analogs of this compound to probe the enzyme's active site. Specifically, studies on 3-Amino-5,5-dimethylhexanoic acid, an isomer of the primary compound, have provided significant insights into enzyme-inhibitor interactions. acs.orgnih.gov

This analog was synthesized as an isostere of aminocarnitine, lacking the characteristic quaternary ammonium (B1175870) charge. acs.orgnih.gov Both racemic 3-Amino-5,5-dimethylhexanoic acid and its individual stereoisomers were found to be competitive inhibitors of carnitine acetyltransferase (CAT). acs.orgnih.gov The R-(-)-isomer was a more potent inhibitor of CAT than the S-(+)-isomer, demonstrating stereoselectivity in the enzyme's binding site. acs.orgnih.gov However, the N-acetylated version of the compound was found to be a significantly weaker inhibitor than the parent amino acid. acs.orgnih.gov Furthermore, racemic 3-Amino-5,5-dimethylhexanoic acid was a weak competitive inhibitor of carnitine palmitoyltransferase 2 (CPT-2) and had no effect on CPT-1, suggesting that the compound could be used to differentiate between the binding sites of various carnitine acyltransferases. acs.orgnih.gov

| Compound | Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| (Racemic) 3-Amino-5,5-dimethylhexanoic acid | CAT | 2.5 mM |

| R-(-)-3-Amino-5,5-dimethylhexanoic acid | CAT | 1.9 mM |

| S-(+)-3-Amino-5,5-dimethylhexanoic acid | CAT | 9.2 mM |

| (Racemic) N-acetyl-3-amino-5,5-dimethylhexanoic acid | CAT | 25 mM |

| (Racemic) 3-Amino-5,5-dimethylhexanoic acid | CPT-2 | 20 mM |

Receptor Ligand Research (e.g., Sortilin Modulation by this compound derivatives)

Sortilin is a neuronal receptor involved in protein trafficking and signaling, making it a target for neurological and cardiovascular research. nih.govbiorxiv.org While direct modulators based on a this compound scaffold have not been explicitly detailed in published studies, research into small-molecule ligands for sortilin provides a strong rationale for their potential use. The first reported small-molecule ligand for sortilin, known as AF40431, is a derivative of leucine (B10760876) (2-amino-4-methylpentanoic acid). nih.govnih.gov Given that this compound is a close structural analog of leucine, the binding mode of AF40431 offers a blueprint for how such derivatives could interact with the receptor. nih.gov

Influence on Cellular Metabolic Pathways and Biochemical Processes

While direct and extensive research on the metabolic effects of this compound is not widely available in public scientific literature, its derivatives have been identified as modulators of the sortilin receptor. The known roles of sortilin in various metabolic processes suggest an indirect but significant influence of these compounds on cellular metabolism. Sortilin is a key player in the trafficking of proteins and has been implicated in cardiovascular and metabolic diseases. ahajournals.orgnih.gov

Research indicates that sortilin is involved in the biogenesis of insulin-responsive glucose transporter type 4 (Glut4) storage vesicles in fat and muscle cells. ahajournals.org Impaired translocation of these vesicles is a factor in the development of type II diabetes. Furthermore, in conditions of insulin (B600854) resistance, sortilin affects the metabolism of apolipoprotein B100 (apoB100) in the liver, which is a key component of very low-density lipoprotein (VLDL). ahajournals.org The gene encoding sortilin, SORT1, is strongly associated with low-density lipoprotein cholesterol (LDL-C) levels in human genome-wide association studies. nih.gov

The influence of sortilin extends to lipid metabolism within various cell types:

Hepatocytes: Sortilin is involved in the secretion and degradation of VLDL, which is a precursor to LDL, thereby influencing circulating cholesterol levels. nih.govnih.gov

Adipocytes: Sortilin can inhibit the progression of pre-adipocytes into mature fat cells by modulating specific signaling pathways. nih.gov

Macrophages: By modulating the uptake of LDL and the formation of foam cells, sortilin plays a role in intracellular lipid metabolism and the pathological progression of atherosclerosis. nih.gov

Table 1: Investigated Metabolic Roles of Sortilin (Target of this compound Derivatives)

| Metabolic Process | Role of Sortilin | Associated Disease States |

| Lipoprotein Metabolism | Regulates VLDL secretion and LDL internalization in the liver. nih.gov | Hypercholesterolemia, Atherosclerosis nih.gov |

| Glucose Homeostasis | Promotes the biogenesis of insulin-responsive Glut4 storage vesicles. ahajournals.org | Type II Diabetes Mellitus ahajournals.org |

| Adipogenesis | Inhibits the differentiation of pre-adipocytes. nih.gov | Obesity nih.gov |

| Macrophage Lipid Accumulation | Modulates LDL uptake and foam cell formation. nih.gov | Atherosclerosis nih.gov |

Potential Roles in Signaling Pathways and as Ligands for Receptors

The most significant, scientifically documented role of this compound derivatives is as antagonists of the sortilin receptor. google.com Sortilin is a type I membrane glycoprotein (B1211001) that is involved in a multitude of cellular signaling and sorting processes by binding to a wide array of ligands and membrane receptors. googleapis.com

Derivatives of this compound have been developed as sortilin modulators for the potential treatment of central nervous system diseases. google.com A recent patent describes these derivatives as antagonists of sortilin (also known as neurotensin (B549771) receptor 3 or Gp95), with potential therapeutic applications in neurodegeneration, cancer, pain, diabetes, diabetic retinopathy, glaucoma, hearing loss, and cardiovascular disorders.

A key signaling pathway influenced by these compounds is that of proneurotrophins, such as the proforms of nerve growth factor (proNGF), brain-derived neurotrophic factor (proBDNF), and neurotrophin-3 (proNT3). googleapis.com Sortilin, in a complex with the p75 neurotrophin receptor (p75NTR), can form a receptor for these proneurotrophins, mediating apoptotic signals that can lead to cell death and degeneration. googleapis.com By acting as sortilin antagonists, derivatives of this compound can interfere with the binding of proneurotrophins to sortilin. This interference is proposed to have two primary effects:

Preventing the formation of the apoptotic trimeric complex of sortilin, p75NTR, and the proneurotrophin. googleapis.com

Preventing the sortilin-mediated clearance of proneurotrophins, thereby increasing the pool of these molecules available for conversion into their mature, trophic forms which support cell survival. googleapis.com

Table 2: Receptor Binding and Signaling Pathway Modulation by a this compound Derivative

| Compound Class | Target Receptor | Signaling Pathway | Potential Therapeutic Application | Documented Activity |

| This compound derivatives | Sortilin (NT3; Gp95) | Proneurotrophin signaling (proNGF, proBDNF, proNT3) via the Sortilin/p75NTR complex. googleapis.com | Neurodegeneration, Cancer, Pain, Diabetes, Hearing Loss, Cardiovascular Disorders | An exemplified compound inhibited the binding of [3H]neurotensin to human sortilin with an IC50 of 330 nM. It also demonstrated the ability to cross the blood-brain barrier in mice. |

The development of these compounds as sortilin antagonists highlights the potential of this compound as a scaffold for creating targeted therapeutics that modulate critical signaling pathways involved in a range of pathologies.

Structure Activity Relationship Sar Investigations of 2 Amino 5,5 Dimethylhexanoic Acid and Its Analogs

Impact of Stereochemistry on Biological Interactions

There is currently no available research detailing how the stereochemistry of 2-amino-5,5-dimethylhexanoic acid—specifically the (R) and (S) enantiomers—influences its biological interactions. Such a study would be crucial in determining if biological systems exhibit stereoselectivity for this compound, a common phenomenon for chiral molecules.

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Amino-5,5-dimethylhexanoic acid, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized for complete structural verification.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The nine protons of the tert-butyl group would appear as a sharp singlet, a characteristic signal for this moiety, at a high-field region (typically around 0.9-1.0 ppm) due to the shielding effect of the alkyl group. The protons on the aliphatic chain (at C3 and C4) would present as multiplets, resulting from spin-spin coupling with adjacent protons. The proton at the chiral center (C2), being adjacent to both the amino and carboxyl groups, would appear as a distinct multiplet, likely a triplet or doublet of doublets, at a more downfield position.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The spectrum would feature a prominent signal for the nine equivalent methyl carbons of the tert-butyl group. The quaternary carbon of this group would also be visible. The methylene (B1212753) carbons of the hexanoic acid backbone (C3, C4, and C5) would have distinct chemical shifts, and the chiral carbon (C2), bonded to the nitrogen atom, would resonate at a characteristic downfield position. The carbonyl carbon (C1) of the carboxylic acid would appear at the most downfield region of the spectrum, typically between 170-180 ppm. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular backbone. hmdb.cabmrb.io

Expected ¹H and ¹³C NMR Data for this compound:

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | ~10-12 (broad s) | ~170-180 |

| C2 (-CH(NH₂)-) | ~3.5-4.0 (m) | ~50-60 |

| C3 (-CH₂-) | ~1.5-1.8 (m) | ~30-40 |

| C4 (-CH₂-) | ~1.2-1.5 (m) | ~25-35 |

| C5 (-C(CH₃)₃) | - | ~30-35 |

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound and can provide structural information through analysis of fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) coupled with a mass analyzer are commonly used.

In positive-ion mode ESI-MS, this compound is expected to be readily protonated at the amino group, yielding a prominent pseudomolecular ion peak [M+H]⁺. Given the molecular formula C₈H₁₇NO₂, the monoisotopic mass is 159.12593 Da. Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 160.1332.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through collision-induced dissociation (CID) of the parent ion. Common fragmentation pathways for amino acids include the neutral loss of formic acid (HCOOH) or the loss of the entire carboxyl group as CO₂ and H₂O. A characteristic fragmentation for alpha-amino acids is the loss of the carboxyl group (a loss of 45 Da), which would result in a fragment ion at m/z ~115.1. researchgate.net Alpha-cleavage adjacent to the amine group is also a dominant fragmentation pathway for aliphatic amines. libretexts.org The fragmentation of the tert-butyl group can also occur, leading to a loss of a methyl radical or isobutylene (B52900).

Predicted Mass Spectrometry Data for this compound:

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 160.13321 |

| [M+Na]⁺ | 182.11515 |

| [M-H]⁻ | 158.11865 |

Chromatographic Methods for Separation and Purity Assessment

The synthesis of this compound, unless an asymmetric route is employed, results in a racemic mixture of its (R)- and (S)-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the separation of underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven to be highly effective. sigmaaldrich.comsigmaaldrich.com These CSPs can operate in polar organic or reversed-phase modes and possess ionic groups that facilitate the separation of zwitterionic compounds like amino acids without the need for derivatization. sigmaaldrich.comdiva-portal.org The mobile phase typically consists of an organic modifier like methanol (B129727) or acetonitrile (B52724) with an aqueous component, often containing additives like acids or bases to optimize the separation. chromatographytoday.com By using a validated chiral HPLC method, the enantiomeric excess (ee) of a non-racemic sample can be accurately determined, which is critical in many pharmaceutical and biological applications. The separation of free amino acid enantiomers eliminates the potential for racemization that can occur during derivatization steps. chromatographytoday.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed of analysis. UPLC is an ideal technique for the purity assessment of synthesized this compound. americanlaboratory.com

A UPLC method, typically employing a reversed-phase column (e.g., C18), can rapidly separate the target compound from any non-chiral impurities. The high resolving power of UPLC allows for the detection and quantification of even minor impurities, providing a precise measure of the compound's purity. creative-proteomics.comcreative-proteomics.com For quantitative analysis, the amino acid may be derivatized pre-column to enhance its UV absorbance or fluorescence, allowing for very low detection limits. americanlaboratory.comcreative-proteomics.com The robustness and reproducibility of UPLC methods make them suitable for routine quality control in both academic and industrial settings. americanlaboratory.com

Computational Chemistry and Theoretical Approaches

Molecular Modeling and Docking Studies of Compound-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a non-canonical amino acid such as 2-Amino-5,5-dimethylhexanoic acid, these studies are crucial for identifying potential protein targets and understanding the structural basis of its biological activity. The process involves creating a three-dimensional model of the amino acid and "docking" it into the binding site of a target protein.

The unique structural feature of this compound is its bulky tert-butyl group. This group significantly influences its steric and hydrophobic properties, which are key determinants in molecular recognition. Docking studies can elucidate how this bulky side chain fits into the binding pockets of various enzymes or receptors. For instance, modeling could reveal whether the tert-butyl group occupies a hydrophobic pocket, potentially displacing water molecules and contributing favorably to the binding energy.

Docking algorithms calculate a scoring function to estimate the binding affinity between the ligand (this compound) and the protein target. nih.gov These scores are based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The results can help prioritize this compound for further experimental testing against specific biological targets. While specific docking studies on this compound are not widely published, the methodology is a standard in the investigation of novel amino acids. nih.gov

Table 1: Representative Data from a Hypothetical Docking Study of this compound with a Target Protein

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -7.8 | A more negative value indicates stronger binding. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with protein residues. |

| Interacting Residues | TYR-82, ASP-129, LEU-204 | Key amino acid residues in the binding pocket. |

| RMSD (Å) | 1.2 | Root-mean-square deviation, indicating the stability of the docked pose. |

Quantum Chemical Calculations for Conformational Analysis and Reaction Mechanism Elucidation

Quantum chemical calculations offer a highly detailed view of the electronic structure of a molecule, allowing for the precise determination of its geometry, energy, and other properties. researchgate.net For this compound, these methods are invaluable for conformational analysis—the study of the different spatial arrangements of its atoms. Due to the rotational freedom around its single bonds, the molecule can adopt various conformations, each with a different energy level.

Using methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory), researchers can map the potential energy surface of the molecule. unc.edu This allows for the identification of the most stable, low-energy conformers. acs.org The bulky tert-butyl group in this compound will likely impose significant conformational constraints compared to smaller amino acids. Quantum chemical calculations can precisely quantify the energetic barriers to rotation around the Cα-Cβ and Cβ-Cγ bonds, providing insight into its flexibility.

These calculations are also instrumental in elucidating potential reaction mechanisms at the quantum level. For example, they can model the process of peptide bond formation involving this compound, revealing the transition state energies and reaction pathways. This information is critical for understanding its reactivity and metabolic stability.

Table 2: Illustrative Results of a Quantum Chemical Analysis for this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-Cα-Cβ-Cγ) | Key Feature |

| 1 (Global Minimum) | 0.00 | -175° | Extended side-chain conformation. |

| 2 | +1.25 | 65° | Gauche conformation, slight steric strain. |

| 3 | +2.80 | -60° | Gauche conformation, higher steric hindrance. |

Prediction of Biological Activity Profiles through In Silico Methods

In silico methods for predicting biological activity leverage the principle that the structure of a molecule determines its function. By analyzing the chemical structure of this compound, various computational models can forecast its potential pharmacological effects, mechanisms of action, and even potential toxicity. youtube.com These predictive tools often use machine learning algorithms trained on large databases of known compounds and their biological activities. nih.gov

One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.com In a hypothetical QSAR study, molecular descriptors for this compound (such as its logP, molecular weight, and electronic properties) would be calculated. These descriptors would then be fed into a model that correlates them with various biological activities, such as enzyme inhibition or receptor antagonism. The presence of the tert-butyl group would significantly influence descriptors related to lipophilicity and molecular shape, likely predicting a different activity profile compared to its straight-chain analogs.

Other in silico tools can predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For this compound, these predictions could suggest its potential for oral bioavailability, its metabolic pathways, and any liabilities for off-target effects. These predictions are invaluable for guiding the early stages of drug development and for designing safer, more effective molecules. nih.gov

Table 3: Example of an In Silico Biological Activity Profile for this compound

| Predicted Activity | Probability | Basis of Prediction |

| Enzyme Inhibitor | High | Structural similarity to known enzyme inhibitors. |

| CNS Activity | Low | Predicted low blood-brain barrier permeability. |

| Metabolic Stability | Moderate | Bulky side chain may hinder metabolic enzymes. |

Emerging Research Avenues and Interdisciplinary Academic Applications

Development of Novel Chemical Probes for Biological Systems

The synthesis and application of amino acids and their derivatives are pivotal in the development of chemical probes to elucidate complex biological processes. Analogues of amino acids, such as those related to 2-amino-5-phosphonopentanoic acid (AP5), have been synthesized to serve as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov These probes are instrumental in studying receptor binding and function. nih.gov The development of such probes often involves creating homologous series of amino acids with modified side chains, including those containing aminooxy functionalities, which can be incorporated into peptides and proteins to create biomimetic structures. researchgate.net These modified biomolecules can act as probes for investigating protein folding, enzyme-substrate interactions, and other cellular mechanisms. researchgate.net

Exploration in Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering are rapidly advancing fields that seek to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.gov A significant area of this research involves engineering microorganisms like Escherichia coli and Corynebacterium glutamicum for the production of valuable chemicals, including non-natural amino acids and their derivatives. sciepublish.comfrontiersin.org

Metabolic engineering strategies are employed to create microbial cell factories capable of producing a wide range of compounds. sciepublish.com For instance, E. coli has been engineered to produce 5-aminovalerate (5AVA), a precursor for various C5 platform chemicals, by introducing genes from other organisms like Pseudomonas putida. nih.gov Similarly, research has focused on the microbial production of aromatic chemicals derived from amino acids. frontiersin.org These endeavors often involve the overexpression of specific enzymes and the optimization of metabolic pathways to enhance the yield of the desired product. frontiersin.orgnih.gov The ultimate goal is to develop sustainable and efficient bio-based manufacturing processes for a variety of chemicals. sciepublish.com

| Engineered Organism | Product | Key Genes/Pathways Manipulated | Reference |

| Escherichia coli | 5-Aminovalerate (5AVA) | davAB genes from Pseudomonas putida encoding delta-aminovaleramidase and lysine (B10760008) 2-monooxygenase. | nih.gov |

| Escherichia coli | Glutarate | davAB and gabTD genes from Pseudomonas putida encoding 5AVA aminotransferase and glutarate semialdehyde dehydrogenase. | nih.gov |

| Escherichia coli | 2,5-Dimethylpyrazine | Enhanced l-threonine (B559522) availability and cofactor (NAD+) regeneration. | nih.gov |

| Corynebacterium glutamicum | Stilbenes and (2S)-flavanones | Construction of a platform strain for production. | frontiersin.org |

Potential Contributions to Catalysis and Materials Science Research

The structural features of 2-Amino-5,5-dimethylhexanoic acid and its derivatives suggest potential applications in catalysis and materials science. The amino and carboxylic acid groups can participate in various chemical reactions, including oxidation, reduction, and substitution, allowing for its derivatization into functionalized products. evitachem.com

In the realm of materials science, non-proteinogenic amino acids are of interest for creating novel polymers and peptides with unique properties. For example, the synthesis of 2-amino-thiazole-5-carboxylic-acid derivatives serves as an intermediate in the production of pharmaceutically active ingredients. google.com The ability to create conformationally restricted mimics of peptide structures can lead to the development of new materials with specific folding patterns and functionalities. researchgate.net The incorporation of such unique amino acids can influence the secondary and tertiary structures of peptides, leading to the creation of biomimetic foldamers with applications in areas such as drug delivery and nanotechnology. researchgate.net

常见问题

Q. What are the optimal synthetic routes for 2-Amino-5,5-dimethylhexanoic acid with high enantiomeric purity?

To achieve high enantiomeric purity, researchers employ stereoselective synthesis techniques. Chiral pool synthesis leverages naturally occurring chiral amino acids as starting materials to preserve stereochemistry, while diastereoselective methods use chiral auxiliaries or catalysts to control stereochemical outcomes . For example, diastereomeric crystallization can resolve racemic mixtures, yielding enantiopure products. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize epimerization and maximize yield.

Q. How can researchers ensure purity and structural integrity during synthesis?

Analytical techniques are critical:

- HPLC with chiral columns separates enantiomers and quantifies purity .

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural assignments, particularly for methyl group placements and stereocenters .

- Mass spectrometry validates molecular weight and detects impurities.

- Melting point analysis ensures consistency with literature values (e.g., 185–189°C for derivatives) .

Q. What metabolic pathways involve this compound, and how are they studied?

This compound may act as a substrate or inhibitor in amino acid metabolism. Researchers use isotopic labeling (e.g., ¹⁴C or ¹⁵N) to track incorporation into metabolic intermediates. In vitro assays with purified enzymes (e.g., transaminases or decarboxylases) identify specific pathway interactions. Metabolomic profiling via LC-MS/MS can map downstream metabolites in cell cultures .

Advanced Research Questions

Q. What mechanistic insights exist regarding its interaction with carnitine acetyltransferase (CAT)?

this compound acts as a competitive inhibitor of CAT by mimicking carnitine’s quaternary ammonium group. Key findings include:

- Stereoselectivity : (S)-enantiomers show higher binding affinity than (R)-forms due to spatial compatibility with CAT’s active site .

- Kinetic studies : Lineweaver-Burk plots reveal unchanged V_max and increased K_m, confirming competitive inhibition.

- Structural analogs (Table 1) highlight the necessity of the carboxylate and dimethyl groups for binding .

| Analog | Inhibition Type | K_i (µM) |

|---|---|---|

| (S)-3-Amino-5,5-dimethylhexanoic acid | Competitive | 12.3 ± 1.2 |

| (R)-3-Amino-5,5-dimethylhexanoic acid | Competitive | 48.7 ± 3.5 |

Q. How do structural modifications influence biological activity in calcium channel modulation?

Introducing substituents (e.g., fluorine, hydroxyl groups) alters interactions with voltage-gated calcium channels (VGCCs):

- Fluorination : Fluorine atoms at C5 enhance metabolic stability and binding to VGCC α2-δ subunits .

- Hydroxyl groups : Derivatives like 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid show increased solubility but reduced blood-brain barrier penetration .

- In silico docking (e.g., AutoDock Vina) predicts binding modes, guiding rational design .

Q. What in vivo models validate its therapeutic potential for neurological disorders?

- Neuropathic pain models : Rodent studies using chronic constriction injury (CCI) assess analgesic effects via von Frey filament tests.

- Pharmacokinetics : Radiolabeled compounds quantify bioavailability and tissue distribution. For example, ¹⁸F-labeled derivatives enable PET imaging of brain uptake .

Methodological Considerations

- Stereochemical analysis : Use circular dichroism (CD) or X-ray crystallography to resolve ambiguous configurations .

- Enzyme kinetics : Apply Michaelis-Menten and Hill equations to distinguish competitive vs. non-competitive inhibition .

- Toxicity screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) evaluate cytotoxicity before advancing to animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。